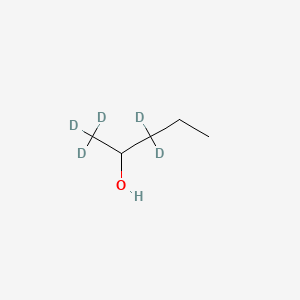

2-Pentyl-1,1,1,3,3-D5 alcohol

描述

“2-Pentyl-1,1,1,3,3-D5 alcohol” is a type of alcohol . The pentyl group in its structure refers to a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It is the substituent form of the alkane pentane .

Synthesis Analysis

The synthesis of alcohols like “this compound” can be complex and may involve multiple steps. Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . Another common method for synthesizing alcohols is the Hydroboration-Oxidation pathway, which is a two-step process used to produce alcohols .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pentyl group attached to an alcohol group . The pentyl group is a five-carbon alkyl group or substituent .

Chemical Reactions Analysis

Alcohols, including “this compound”, can undergo a variety of chemical reactions. One common reaction is dehydration, where the OH group is removed from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases . Alcohols generally have higher boiling points than their equivalent alkanes, and these boiling points increase as the number of carbon atoms increases .

作用机制

Target of Action

2-Pentyl-1,1,1,3,3-D5 alcohol, like other alcohols, primarily targets proteins and enzymes in the body. It can interact with these targets through hydrogen bonding due to the presence of the hydroxyl (-OH) group .

Mode of Action

The mode of action of this compound is similar to other alcohols. The hydroxyl group in the alcohol molecule can form hydrogen bonds with proteins and enzymes, altering their structure and function . This interaction can lead to changes in the biochemical pathways within the body.

Biochemical Pathways

Alcohols in general can participate in various reactions such as conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . These reactions can affect various biochemical pathways and have downstream effects on the body’s metabolism.

Pharmacokinetics

Alcohols are generally well-absorbed in the body and can be distributed throughout due to their small size and polarity .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its interactions with its targets. By interacting with proteins and enzymes, it can alter their function and potentially disrupt normal cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity. Moreover, factors such as temperature and pH can influence its stability and reactivity .

安全和危害

属性

IUPAC Name |

1,1,1,3,3-pentadeuteriopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)